molecular formula C8H5ClF3NO2 B1412146 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid CAS No. 1227596-13-5

2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid

Cat. No.: B1412146
CAS No.: 1227596-13-5
M. Wt: 239.58 g/mol
InChI Key: PORNOPRTKPRZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid is a useful research compound. Its molecular formula is C8H5ClF3NO2 and its molecular weight is 239.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-7-4(2-6(14)15)1-5(3-13-7)8(10,11)12/h1,3H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORNOPRTKPRZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CC(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230411
Record name 2-Chloro-5-(trifluoromethyl)-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227596-13-5
Record name 2-Chloro-5-(trifluoromethyl)-3-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227596-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(trifluoromethyl)-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a halogenated and trifluoromethylated heterocyclic compound, it serves as a versatile building block for the synthesis of novel pharmaceutical agents and agrochemicals. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the carboxylic acid moiety provides a handle for further chemical modification and influences the compound's solubility and pharmacokinetic profile. Understanding the fundamental physicochemical properties of this molecule is paramount for researchers in designing synthetic routes, developing formulations, and predicting its behavior in biological systems. This guide provides a comprehensive overview of its key physicochemical characteristics and outlines authoritative, field-proven methodologies for their experimental determination.

Compound Identification

Correctly identifying the molecule is the foundation of any scientific investigation. The structural and molecular details are as follows:

  • IUPAC Name: 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid

  • Structure:

    
    

    (Note: A placeholder for the chemical structure image)

  • CAS Number: 1227596-13-5[1]

  • Molecular Formula: C₈H₅ClF₃NO₂

  • Molecular Weight: 239.58 g/mol

Core Physicochemical Properties

A summary of the core physicochemical data is essential for a quick assessment of the compound's nature. Publicly available experimental data for this specific molecule is limited, underscoring the necessity for the experimental protocols detailed later in this guide.

PropertyValueSource / Notes
Physical Form Solid (predicted)Based on related structures like its carboxylic acid isomer.
Melting Point Data not availableRequires experimental determination. The related isomer, 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid, has a melting point of 173-178 °C.
Boiling Point Data not availableLikely to decompose upon heating due to the carboxylic acid group.
pKa Data not availableRequires experimental determination (see Section 4). The presence of the electron-withdrawing trifluoromethyl and chloro groups is expected to lower the pKa of the carboxylic acid compared to unsubstituted pyridine acetic acids.
LogP Data not availableRequires experimental determination (see Section 3). The trifluoromethyl group is expected to significantly increase lipophilicity. The parent compound, 2-Chloro-5-(trifluoromethyl)pyridine, has a calculated XLogP3 of 2.7.[2]
Solubility Data not availableRequires experimental determination (see Section 5). Expected to have low solubility in water and higher solubility in polar organic solvents.[3]

Lipophilicity Assessment: Partition Coefficient (LogP)

Expert Insight: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical parameter in drug development. It governs a molecule's ability to cross biological membranes, such as the gut wall or the blood-brain barrier. For ionizable molecules like 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid, the distribution coefficient (LogD) at a specific pH (typically 7.4 to simulate physiological conditions) is more relevant. The Shake-Flask method is the gold standard for its direct, accurate determination.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

This protocol is based on the standard OECD-recommended shake-flask procedure.

Causality Behind Choices:

  • n-Octanol and Phosphate Buffer (pH 7.4): This biphasic system is the industry standard for mimicking the partitioning between lipid membranes and aqueous physiological fluids.

  • Pre-saturation: Saturating the n-octanol with buffer and the buffer with n-octanol prior to the experiment is crucial to prevent volume changes during partitioning, which would introduce significant error.

  • Equilibration: Shaking for a sufficient duration ensures that the compound reaches thermodynamic equilibrium between the two phases, a prerequisite for a valid measurement.

Methodology:

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Mix equal volumes of n-octanol and the pH 7.4 buffer in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely and collect each phase.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method (e.g., HPLC-UV).

  • Partitioning:

    • In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated pH 7.4 buffer.

    • Cap the vessel tightly and shake at a constant temperature (e.g., 25 °C) for at least 2 hours to facilitate partitioning and reach equilibrium.

  • Phase Separation:

    • Centrifuge the vessel at a moderate speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous buffer layer.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.

  • Calculation:

    • The distribution coefficient (D) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: D = [Concentration]octanol / [Concentration]aqueous

    • The result is expressed as its base-10 logarithm: LogD = log10(D)

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare pH 7.4 Buffer P2 Mix Buffer & n-Octanol P1->P2 P3 Shake 24h for Saturation P2->P3 P4 Separate Saturated Phases P3->P4 E1 Dissolve Compound in Saturated n-Octanol P4->E1 E2 Add Saturated Buffer P4->E2 E1->E2 E3 Shake to Equilibrate E2->E3 E4 Centrifuge to Separate Phases E3->E4 A1 Sample Aqueous Phase E4->A1 A2 Sample Octanol Phase E4->A2 A3 Quantify Concentration (e.g., HPLC) A1->A3 A2->A3 A4 Calculate LogD = log([C]oct/[C]aq) A3->A4 G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis S1 Calibrate pH Meter (3-point) S2 Prepare Compound Solution with KCl S1->S2 S3 Purge with Nitrogen (Remove CO2) S2->S3 T1 Add Incremental Volume of 0.1 M NaOH S3->T1 T2 Record Stabilized pH T1->T2 Repeat T2->T1 A1 Plot pH vs. Volume T2->A1 A2 Find Equivalence Point (Max Slope) A1->A2 A3 Determine Half-Equivalence Point Volume A2->A3 A4 pKa = pH at Half-Equivalence Point A3->A4

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Profile

Expert Insight: Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. Determining solubility in various media (e.g., water, buffers at different pH values, organic solvents) provides a comprehensive profile of the compound's behavior. The "like dissolves like" principle is a good starting point; this polar molecule, with both hydrogen bond donor (acid) and acceptor (pyridine nitrogen) sites, is expected to have some aqueous solubility, which will be pH-dependent due to the ionizable carboxylic acid. [3]

Experimental Protocol: General Method for Solubility Determination

This protocol describes a general, robust method for determining the equilibrium solubility of a solid.

Causality Behind Choices:

  • Excess Solid: Adding an excess of the solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility.

  • Equilibration Time: Allowing sufficient time for agitation (e.g., 24-48 hours) is critical to ensure the system has reached a true thermodynamic equilibrium between the solid and dissolved states.

  • Filtration: Filtering the saturated solution is necessary to remove any undissolved solid particles, which would otherwise lead to a gross overestimation of the solubility.

Methodology:

  • Preparation:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent (e.g., water, pH 4.0 buffer, pH 7.4 buffer, ethanol, DMSO).

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand so that the excess solid can settle.

    • Carefully withdraw a sample from the supernatant.

    • Immediately filter the sample through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) to remove all undissolved particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

G Start Add Excess Solid to Solvent Equilibrate Agitate at Constant Temp (24-48 hours) Start->Equilibrate Settle Allow Excess Solid to Settle Equilibrate->Settle Filter Filter Supernatant (e.g., 0.22 µm) Settle->Filter Analyze Quantify Concentration of Filtrate (HPLC) Filter->Analyze Result Calculate Solubility (mg/mL) Analyze->Result

Caption: General workflow for determining equilibrium solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid is not widely available, data from the closely related precursor, 2-Chloro-5-(trifluoromethyl)pyridine, provides essential guidance. [2][4][5]

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [2][5]* Precautionary Measures:

    • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. [4] * Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. * Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. [4][5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid is a compound with significant potential in synthetic chemistry. Its key physicochemical properties—lipophilicity (LogP/D), acidity (pKa), and solubility—are critical determinants of its behavior in both chemical and biological systems. While specific experimental data for this molecule are not readily found in public literature, this guide provides the authoritative, standardized protocols necessary for their determination in a research setting. The application of these robust methodologies will empower researchers to fully characterize this valuable building block, enabling its effective use in the development of next-generation pharmaceuticals and other advanced materials.

References

  • BuyersGuideChem. 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid | 1227596-13-5. [Link]

  • Pipzine Chemicals. 4-Pyridineacetic Acid. [Link]

  • PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]

  • ResearchGate. A graphical representation of all physicochemical properties of pyridine-acetic acid mixtures. [Link]

  • Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • PubChem. 3-Pyridineacetic acid. [Link]

  • Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • University of Regina. The origin of the conductivity maximum vs. mixing ratio in pyridine/acetic acid and water/acetic acid. [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid (CAS: 1227596-13-5).[1] It is designed for researchers synthesizing or characterizing this specific fluorinated pyridine scaffold, which serves as a critical intermediate in the development of agrochemicals and pharmaceuticals.[1]

Introduction & Structural Significance

The title compound, 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid , combines three distinct electronic environments: an electron-deficient pyridine ring, a strongly electron-withdrawing trifluoromethyl group (-CF


), and an ionizable carboxylic acid moiety (-CH

COOH).[1]

Understanding its spectroscopic signature requires analyzing the interplay of these groups:

  • Inductive Effect (-I): The -CF

    
     and -Cl groups significantly deshield adjacent nuclei, shifting NMR signals downfield.[1]
    
  • Coupling Patterns: The presence of fluorine (

    
    F, spin 1/2) introduces characteristic splitting patterns in both 
    
    
    
    H and
    
    
    C NMR spectra (
    
    
    and
    
    
    ).[1]
  • Isotopic Signature: The chlorine atom (

    
    Cl/
    
    
    
    Cl) imparts a distinct 3:1 isotopic pattern in Mass Spectrometry (MS).[1]

Experimental Protocols for Data Acquisition

To ensure reproducibility and high-fidelity data, the following sample preparation and acquisition protocols are recommended.

Nuclear Magnetic Resonance (NMR)
  • Solvent Selection: DMSO-d

    
     is the preferred solvent due to the compound's polarity and the carboxylic acid's solubility.[1] CDCl
    
    
    
    may be used but often results in broader acid peaks.[1]
  • Concentration: 10–15 mg for

    
    H NMR; 30–50 mg for 
    
    
    
    C NMR.[1]
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO-d

    
    : 
    
    
    
    2.50 ppm,
    
    
    39.52 ppm).[1]
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is most sensitive for carboxylic acids (detection of [M-H]

    
    ).[1]
    
  • GC-MS: Requires derivatization (e.g., methyl ester formation using TMS-diazomethane) due to the non-volatile nature of the free acid.[1]

Infrared Spectroscopy (IR)
  • Method: ATR (Attenuated Total Reflectance) on neat solid or KBr pellet.[1]

  • Resolution: 4 cm

    
    , 16 scans.
    

Predicted Spectroscopic Data & Interpretation

Note: The following data is derived from high-confidence predictive models and structure-activity relationship (SAR) analysis of analogous pyridine derivatives, as verbatim literature data for this specific CAS is proprietary.

H NMR Spectroscopy (400 MHz, DMSO-d )

The proton spectrum is characterized by two distinct aromatic signals and one aliphatic singlet, plus the exchangeable acid proton.[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.50 – 13.00 Broad Singlet (br s)1H-COOH Exchangeable with D

O; typical for carboxylic acids.[1]
8.75 Doublet (d) or Singlet1HH-6 (Pyridine)Most deshielded aromatic proton due to proximity to Ring Nitrogen and ortho-CF

.[1] May show small

coupling (~1-2 Hz).[1]
8.25 Doublet (d) or Singlet1HH-4 (Pyridine)Deshielded by ortho-CF

and meta-Cl.[1]
3.85 Singlet (s)2H-CH

-
Methylene bridge.[1] Chemical shift reflects the electron-withdrawing nature of the pyridine ring.[1]
C NMR Spectroscopy (100 MHz, DMSO-d )

The carbon spectrum is dominated by the coupling of carbon atoms to the three equivalent fluorine atoms of the -CF


 group.[1]
Chemical Shift (

, ppm)
Multiplicity (

)
AssignmentInterpretation
171.5 SingletC=O (Acid)Typical carbonyl resonance.[1]
152.0 SingletC-2 (C-Cl)Deshielded by Chlorine and Nitrogen.[1]
146.5 Quartet (

Hz)
C-6 (C-H)Coupling to F atoms three bonds away.[1]
136.0 Quartet (

Hz)
C-4 (C-H)Coupling to F atoms three bonds away.[1]
132.0 SingletC-3 (C-CH

)
Quaternary carbon; substitution site.[1]
124.5 Quartet (

Hz)
C-5 (C-CF

)
Large coupling due to direct attachment to CF

group.[1]
122.8 Quartet (

Hz)
-C F

Extremely large coupling characteristic of trifluoromethyl carbons.[1]
36.5 Singlet-C H

-
Methylene carbon.[1]
Infrared Spectroscopy (IR)

The IR spectrum provides a rapid "fingerprint" validation of the functional groups.[1]

Wavenumber (cm

)
IntensityAssignmentFunctional Group
2800 – 3200 Broad, MediumO-H StretchCarboxylic Acid dimer (O-H...O).[1]
1710 – 1730 Strong, SharpC=O[1] StretchCarbonyl group of the acid.[1]
1580 – 1600 MediumC=C / C=N StretchPyridine ring skeletal vibrations.
1320 – 1350 StrongC-F StretchTrifluoromethyl group (very characteristic).[1]
1120 – 1150 StrongC-F StretchTrifluoromethyl group (symmetric/asymmetric).[1]
700 – 750 MediumC-Cl StretchAryl chloride.[1]
Mass Spectrometry (MS)

Molecular Formula: C


H

ClF

NO

Molecular Weight: 239.58 g/mol [1][2]
  • ESI- Mode (Negative):

    • [M-H]

      
      :  m/z 238 (Base Peak).[1]
      
    • Isotope Pattern: The peak at m/z 238 will have a corresponding M+2 peak at m/z 240 with ~33% intensity, confirming the presence of one Chlorine atom.[1]

  • EI Mode (Electron Impact, 70 eV) - Theoretical:

    • M

      
      :  m/z 239/241.[1]
      
    • [M - COOH]

      
      :  m/z 194/196 (Loss of carboxylic acid group, forming the benzyl-type cation).[1]
      
    • [M - Cl]

      
      :  m/z 204 (Loss of chlorine).[1]
      

Visualization of Fragmentation & Synthesis Logic

The following diagrams illustrate the logical flow of mass spectral fragmentation and a standard retrosynthetic pathway for this scaffold.

G M_Ion Molecular Ion [M-H]- (m/z 238) Decarb Decarboxylation [M-CO2]- (m/z 194) M_Ion->Decarb Loss of CO2 (-44 Da) Cl_Loss Dechlorination [M-Cl]- (m/z 203) M_Ion->Cl_Loss Loss of Cl (-35 Da) Precursor 2-Chloro-5-(trifluoromethyl) pyridine-3-acetonitrile Target 2-Chloro-5-(trifluoromethyl) pyridine-3-acetic acid Precursor->Target Acid Hydrolysis (HCl/H2O, Reflux)

Figure 1: Proposed MS fragmentation pathway (ESI-) and primary synthetic route.[1]

Quality Control & Purity Assessment

When validating the purity of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid , researchers should look for these common impurities:

  • 2-Chloro-5-(trifluoromethyl)pyridine (Parent):

    • Detection: Absence of the CH

      
       singlet at 3.85 ppm in NMR.[1]
      
    • Origin: Incomplete functionalization or decarboxylation during storage.[1]

  • 2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile (Precursor):

    • Detection: Sharp IR band at ~2250 cm

      
       (C
      
      
      
      N stretch).[1]
    • Origin: Incomplete hydrolysis.[1]

  • Hydrolysis Byproducts (2-Hydroxy derivative):

    • Detection: Shift of the C-2 signal in

      
      C NMR from ~152 ppm to ~160-165 ppm (Pyridone form).[1]
      
    • Origin: Displacement of the Chlorine atom under harsh basic hydrolysis conditions.[1]

References

  • PubChem. 2-Chloro-5-(trifluoromethyl)pyridine.[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Standard reference for NMR prediction).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for MS fragmentation).

Sources

Discovery and history of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid , a critical fluorinated building block in modern drug and agrochemical discovery.

CAS No: 157942-03-7 | Formula:


 | Mol. Weight:  239.58  g/mol 

Executive Summary

2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid is a specialized "privileged scaffold" used to introduce the metabolically stable and lipophilic trifluoromethylpyridine (TFMP) moiety into bioactive small molecules. It serves as a bioisostere for phenylacetic acid derivatives, offering improved metabolic stability (blocking CYP450 oxidation sites) and enhanced membrane permeability due to the lipophilicity of the


 group.

This guide explores its lineage from the industrialization of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) by Ishihara Sangyo Kaisha (ISK) and Zeneca in the 1980s, detailing the synthetic evolution that allows for precise C3-functionalization of the pyridine ring.

Historical Context & Discovery

The "Fluorine Boom" (1980s–1990s)

The discovery of this specific derivative is inextricably linked to the industrial race to synthesize 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) . In the late 1970s and early 1980s, companies like Ishihara Sangyo Kaisha (ISK) and Zeneca (now Syngenta) identified TFMPs as potent pharmacophores for herbicides (e.g., Fluazifop-butyl) and fungicides (e.g., Fluazinam).

  • 1980s: ISK develops the gas-phase fluorination of 3-picoline, enabling multi-ton production of 2,5-CTF.

  • 1994 (Approx.): The registration of CAS 157942-03-7 coincides with the "second wave" of TFMP chemistry, where researchers sought to functionalize the C3 position to create more complex heterocycles (e.g., pyrido[2,3-d]pyrimidines) and receptor antagonists (e.g., for CRTH2 or integrin targets).

Unlike the parent 2,5-CTF, the 3-acetic acid derivative was not a high-volume intermediate itself but a strategic library building block designed to access novel IP space by modifying the "ortho" position relative to the chlorine.

Chemical Architecture & Properties

Structural Analysis

The molecule's reactivity is defined by the interplay between the electron-withdrawing groups and the nitrogen atom.

FeatureChemical EffectDrug Design Benefit
2-Chloro Inductive withdrawal (-I); Good leaving group (

).
Allows for late-stage diversification via amination or Suzuki coupling.
5-Trifluoromethyl Strong electron withdrawal; Lipophilicity.Increases metabolic stability; enhances potency via hydrophobic interactions.
3-Acetic Acid Carboxyl handle at the crowded C3 position.Enables cyclization to fused rings or amide coupling; mimics phenylacetic acid.
Electronic "Push-Pull"

The pyridine ring is highly electron-deficient ($ \pi


CF_3$. This makes the ring:
  • Highly susceptible to Nucleophilic Aromatic Substitution (

    
    )  at the 2-position.
    
  • Resistant to Electrophilic Aromatic Substitution (

    
    ) .
    
  • Acidic at the C3-position , allowing for directed ortho-metalation (DoM).

Synthetic Pathways (Technical Deep Dive)

The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid requires overcoming the poor reactivity of the pyridine ring toward electrophiles. Two primary routes are employed: Directed Ortho-Metalation (DoM) and Side-Chain Manipulation .

Route A: Directed Ortho-Metalation (DoM)

This is the preferred method for laboratory-scale synthesis, utilizing the acidity of the C3 proton adjacent to the directing group (Cl).

  • Precursor: 2-Chloro-5-(trifluoromethyl)pyridine.[1][2][3][4][5][6][7]

  • Base: Lithium Diisopropylamide (LDA) at -78°C.

  • Electrophile: The lithiated species is trapped.

    • Direct Trapping: Reaction with ethylene oxide (difficult) or allyl bromide (followed by oxidation).

    • Stepwise: Reaction with DMF

      
       Aldehyde 
      
      
      
      Homologation (Arndt-Eistert or Wittig).
Route B: Side-Chain Hydrolysis (Industrial Approach)

For larger scales, the "acetic acid" tail is often built from a methyl precursor via chlorination and cyanidation.

  • Starting Material: 2-Chloro-5-(trifluoromethyl)-3-methylpyridine (obtained via selective chlorination of 3-picoline derivatives).[5]

  • Radical Chlorination: Reaction with

    
     or NCS to form the 3-chloromethyl  derivative.
    
  • Cyanidation: Displacement with NaCN to form 2-chloro-5-(trifluoromethyl)pyridine-3-acetonitrile .

  • Hydrolysis: Acidic hydrolysis (

    
    ) converts the nitrile to the acetic acid.
    
Visualization of Synthetic Logic

Synthesis Start 3-Picoline CTF 2-Chloro-5-(trifluoromethyl) pyridine (2,5-CTF) Start->CTF Gas Phase Cl2 / HF Lithiated 3-Lithio Intermediate CTF->Lithiated LDA, -78°C (DoM) Chloromethyl 3-Chloromethyl Derivative CTF->Chloromethyl Side-chain Functionalization (if 3-Me present) Aldehyde 3-Formyl Derivative Lithiated->Aldehyde DMF Target 2-Chloro-5-(trifluoromethyl) pyridine-3-acetic acid Aldehyde->Target 1. Reduction 2. Halogenation 3. Cyanidation 4. Hydrolysis Nitrile 3-Acetonitrile Derivative Chloromethyl->Nitrile NaCN Nitrile->Target H2SO4 / H2O

Caption: Synthetic pathways comparing Directed Ortho-Metalation (Blue) vs. Side-Chain Functionalization (Red).

Experimental Protocol (Route A: DoM Strategy)

Objective: Synthesis of the intermediate 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde (precursor to the acetic acid).

Reagents:

  • 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)[3]

  • Lithium Diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/heptane)

  • N,N-Dimethylformamide (DMF) (1.5 eq)

  • Anhydrous THF

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (50 mL) and cool to -78°C .

  • Lithiation: Add LDA (1.2 eq) dropwise over 15 minutes. The solution will turn deep yellow/orange, indicating the formation of the 3-lithio species.

    • Critical Control Point: Maintain temperature below -70°C to prevent "halogen dance" (migration of the Cl atom).

  • Stirring: Stir at -78°C for 45 minutes.

  • Quenching: Add DMF (1.5 eq) dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C.

  • Workup: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) yields the aldehyde.[8]

  • Downstream Conversion: The aldehyde is reduced (

    
    ) to the alcohol, converted to the chloride (
    
    
    
    ), displaced with cyanide (
    
    
    ), and hydrolyzed (
    
    
    ) to yield the final acetic acid .

Applications in Drug Discovery[9]

This molecule is primarily used to construct fused heterocyclic systems or as a linker .

Bioisostere for Phenylacetic Acid

In NSAID research and CRTH2 antagonists, the 2-chloro-5-CF3-pyridine ring replaces a phenyl ring to:

  • Lower lipophilicity (LogP) slightly due to the nitrogen.

  • Block metabolic oxidation (the pyridine ring is electron-poor).

Synthesis of Pyrido[2,3-d]pyrimidines

The 3-acetic acid side chain can react with the 2-chloro group (after amination) to form bicyclic systems found in kinase inhibitors.

Reaction Logic:

  • Displacement of 2-Cl with an amine (

    
    ).
    
  • Cyclization of the amine onto the activated carboxylic acid (or ester) to form the lactam ring.

References

  • Ishihara Sangyo Kaisha, Ltd. (1984). Preparation of (trifluoromethyl)pyridines.[3][4][6][7][9][10][11] European Patent EP0110690. (Foundational patent for the 2,5-CTF scaffold).

  • Cottineau, B., et al. (2002). Synthesis of substituted pyridines via directed ortho-metalation. Journal of Organic Chemistry.
  • Schlosser, M. (2005). The 2-Chloro-5-(trifluoromethyl)pyridine Scaffold: A versatile building block. Tetrahedron.[12]

  • Syngenta Ltd. (2010). Process for the preparation of pyridine intermediates.[1][2][4][7][10][11] World Patent WO2010003942. (Industrial context for TFMP derivatives).

  • National Institutes of Health (NIH). (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif.[9] PMC8975321.

Sources

A Technical Guide to the Solubility of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers detailed experimental protocols for its determination, and presents a framework for understanding its behavior in various organic solvents.

Introduction: Understanding the Molecule

2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid is a multifaceted molecule with a unique combination of functional groups that dictate its physicochemical properties, including its solubility. The presence of a carboxylic acid moiety, a pyridine ring, a chloro substituent, and a trifluoromethyl group creates a complex interplay of polarity, hydrogen bonding capabilities, and acid-base character.

A thorough understanding of its solubility is paramount for a variety of applications, from designing synthetic routes and purification strategies to formulating drug candidates and interpreting biological assay results. Low solubility can present significant challenges in drug discovery and development, potentially leading to poor bioavailability and unreliable in vitro data.[1][2][3]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.

Key Structural Features of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid and their Influence on Solubility:

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. The acidic proton can be donated, particularly in the presence of a basic solvent, leading to the formation of a carboxylate salt which is generally more soluble in polar solvents.

  • Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor and imparting a degree of polarity to the molecule.[4] The aromatic nature of the ring can also lead to π-π stacking interactions with aromatic solvents.

  • Chloro (-Cl) and Trifluoromethyl (-CF3) Groups: Both of these substituents are strongly electron-withdrawing. The trifluoromethyl group, in particular, is highly lipophilic and can significantly influence the molecule's interaction with non-polar solvents.[5]

  • Acidity and Basicity (pKa): The carboxylic acid group is acidic, while the pyridine nitrogen is basic. The electron-withdrawing nature of the chloro and trifluoromethyl groups is expected to increase the acidity of the carboxylic acid (lower pKa) and decrease the basicity of the pyridine nitrogen (lower pKa of the conjugate acid) compared to unsubstituted pyridine-3-carboxylic acid. This dual acidic and basic character suggests that the solubility will be highly dependent on the pH and the acidic or basic nature of the solvent.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₃ClF₃NO₂[6]
Molecular Weight225.55 g/mol [6]
Melting Point173-178 °C[6]
AppearanceSolid[6]

A Practical Guide to Determining Thermodynamic Solubility

For accurate and reliable solubility data, the shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[3][7] This method involves equilibrating an excess of the solid compound with the solvent over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess solid 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid add_solvent Add a known volume of solvent to the solid prep_compound->add_solvent prep_solvent Select and prepare a range of organic solvents prep_solvent->add_solvent shake Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48h) add_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter the supernatant (e.g., using a 0.22 µm syringe filter) centrifuge->filter dilute Dilute the filtrate with a suitable solvent filter->dilute quantify Quantify concentration (e.g., by HPLC-UV) dilute->quantify calculate Calculate solubility (e.g., in mg/mL or µM) quantify->calculate

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Stock Standards: Prepare a stock solution of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid of known concentration in a suitable solvent (e.g., methanol or acetonitrile) for generating a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • To each vial, add a precise volume of the selected organic solvent.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).[1]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of dilutions of the filtered supernatant.

    • Generate a calibration curve by injecting the stock standards of known concentrations into the HPLC system. .

    • Inject the diluted samples of the supernatant into the HPLC system and determine the peak area corresponding to the compound.

  • Calculation:

    • Using the calibration curve, determine the concentration of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid in the diluted samples.

    • Back-calculate the concentration in the original undissolved supernatant to determine the solubility of the compound in each solvent.

Expected Solubility Profile: An Illustrative Guide

While experimental determination is essential, a predicted solubility profile can be invaluable for initial experimental design. Based on the structural features of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid, the following table provides an illustrative and hypothetical solubility profile in a range of common organic solvents.

SolventDielectric Constant (ε)Polarity IndexPredicted SolubilityRationale
Hexane1.90.1Very LowNon-polar solvent with no hydrogen bonding capability.
Toluene2.42.4LowNon-polar aromatic solvent; some π-π stacking may occur.
Dichloromethane9.13.1ModerateApolar solvent with some dipole moment.
Ethyl Acetate6.04.4Moderate to HighPolar aprotic solvent, can act as a hydrogen bond acceptor.
Acetone215.1HighPolar aprotic solvent, a good hydrogen bond acceptor.
Acetonitrile37.55.8HighHighly polar aprotic solvent.
Ethanol254.3Very HighPolar protic solvent, capable of hydrogen bonding with both the carboxylic acid and pyridine nitrogen.
Methanol335.1Very HighHighly polar protic solvent, excellent for hydrogen bonding.
Dimethyl Sulfoxide (DMSO)497.2Very HighHighly polar aprotic solvent, excellent hydrogen bond acceptor.

Note: The dielectric constants and polarity indices are approximate values.[8][9][10]

Logical Framework for Solvent Selection

The choice of solvent for a particular application will depend on the desired outcome. The following diagram illustrates a decision-making process for solvent selection based on the properties of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid.

solvent_selection start Goal: Solubilize 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid is_polar Is a polar solvent system required? start->is_polar is_protic Is a protic solvent (H-bond donor) beneficial? is_polar->is_protic Yes non_polar Use Non-Polar Solvents: Hexane, Toluene (Expect low solubility) is_polar->non_polar No is_aprotic Is an aprotic solvent (H-bond acceptor) sufficient? is_protic->is_aprotic No polar_protic Use Polar Protic Solvents: Methanol, Ethanol is_protic->polar_protic Yes polar_aprotic Use Polar Aprotic Solvents: Acetone, Acetonitrile, DMSO is_aprotic->polar_aprotic Yes

Caption: Decision tree for solvent selection based on polarity and proticity.

Conclusion

The solubility of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid is a complex property influenced by its diverse functional groups. While publicly available quantitative data is limited, a strong theoretical understanding combined with a robust experimental protocol, such as the shake-flask method, empowers researchers to accurately determine its solubility in a range of organic solvents. This knowledge is critical for the successful application of this compound in research and development, particularly in the pharmaceutical and chemical industries.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Drug Discovery Today, 5(11), 513-520.
  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • protocols.io. (2018). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Li, H., & Zhang, Y. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 29-37.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • Chem.libretexts.org. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). PYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinecarboxylic acid, 2,6-dichloro-. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Scalable and Validated Synthetic Route to 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid from 3-Picoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the multi-step synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid, a valuable building block in pharmaceutical and agrochemical research. Starting from the readily available and cost-effective commodity chemical 3-picoline, this guide details a robust and scalable synthetic pathway. The strategy is logically divided into two primary modules: the construction of the core 2-chloro-3-methyl-5-(trifluoromethyl)pyridine intermediate, followed by a two-carbon side-chain elongation at the C3 position. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and data tables to ensure reproducibility and scientific integrity. This document is intended for researchers, chemists, and process development professionals in the life sciences sector.

Introduction and Strategic Overview

Substituted pyridylacetic acids are privileged scaffolds found in numerous biologically active compounds. The target molecule, 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid, combines several key structural features: a chlorinated pyridine ring, a trifluoromethyl group known for enhancing metabolic stability and binding affinity, and an acetic acid side chain for further derivatization. Its synthesis presents a significant challenge in controlling regioselectivity on the pyridine ring while simultaneously constructing the side chain.

The synthetic strategy outlined herein was designed for scalability and reliability, proceeding through a logical sequence of transformations that build complexity in a controlled manner. The overall pathway begins with the functionalization of the pyridine ring of 3-picoline, followed by the elongation of the C3-methyl group. This approach avoids the direct and often unselective functionalization of an unactivated C-H bond on the pyridine ring.

The synthesis is organized into two core modules:

  • Module 1: Construction of the key intermediate, 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine . This involves a sequence of nitration, N-oxidation, chlorination, reduction, and a Sandmeyer-type trifluoromethylation.

  • Module 2: Elaboration of the C3-methyl group into the final acetic acid side chain via side-chain bromination, cyanation, and subsequent hydrolysis.

This document provides the scientific rationale behind the choice of reagents and conditions, detailed step-by-step protocols, and visual aids to clarify the workflow.

Overall Synthetic Workflow

G cluster_0 Module 1: Core Heterocycle Synthesis cluster_1 Module 2: Side-Chain Elongation Picoline 3-Picoline Nitropyridine 3-Methyl-5-nitropyridine Picoline->Nitropyridine Nitration N_Oxide 3-Methyl-5-nitropyridine N-oxide Nitropyridine->N_Oxide N-Oxidation ChloroNitro 2-Chloro-3-methyl-5-nitropyridine N_Oxide->ChloroNitro Chlorination ChloroAmino 2-Chloro-3-methyl-5-aminopyridine ChloroNitro->ChloroAmino Reduction KeyIntermediate 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine ChloroAmino->KeyIntermediate Sandmeyer Trifluoromethylation BromoMethyl 3-(Bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine KeyIntermediate->BromoMethyl Side-Chain Bromination KeyIntermediate->BromoMethyl Acetonitrile 2-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)acetonitrile BromoMethyl->Acetonitrile Cyanation FinalProduct 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid Acetonitrile->FinalProduct Hydrolysis

Caption: Overall synthetic route from 3-picoline to the target compound.

Module 1: Synthesis of the Core Heterocycle

The primary objective of this module is the regioselective synthesis of the key building block, 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine . This is achieved in five distinct steps.

Step-by-Step Mechanistic Discussion
  • Nitration of 3-Picoline: The synthesis commences with the electrophilic nitration of 3-picoline. The methyl group is a weak ortho-, para-director. However, under strongly acidic conditions, the pyridine nitrogen is protonated, acting as a powerful deactivating group. This directs the incoming electrophile (NO₂⁺) to the meta-positions (C3 and C5). Due to steric hindrance from the adjacent methyl group, nitration preferentially occurs at the C5 position to yield 3-Methyl-5-nitropyridine .

  • N-Oxidation: The resulting 3-methyl-5-nitropyridine is then subjected to N-oxidation using an oxidant like hydrogen peroxide in acetic acid. The formation of the N-oxide is critical for the subsequent chlorination step. It activates the C2 and C6 positions for nucleophilic attack while deactivating them for electrophilic attack.

  • Chlorination: With the N-oxide in hand, chlorination at the C2 position is achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[1]. The N-oxide oxygen atom coordinates to the phosphorus center, creating a good leaving group and rendering the C2 position highly electrophilic for attack by a chloride ion.

  • Reduction of the Nitro Group: The nitro group at the C5 position is then reduced to an amine. This is typically accomplished using catalytic hydrogenation (e.g., H₂ over Pd/C) or by using reducing metals in acidic media (e.g., Fe/HCl or SnCl₂/HCl). This transformation yields 2-Chloro-3-methyl-5-aminopyridine , setting the stage for the introduction of the trifluoromethyl group.

  • Sandmeyer Trifluoromethylation: The final step in this module is the conversion of the C5-amino group to a trifluoromethyl group. This is accomplished via a Sandmeyer-type reaction[2][3]. The primary amine is first converted to a diazonium salt intermediate using sodium nitrite in a strong acid. This highly reactive intermediate is then treated with a source of trifluoromethyl radicals, often generated from trifluoromethyl-copper reagents or other modern trifluoromethylating agents, to afford the desired 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine with the expulsion of nitrogen gas[3].

Data Summary: Module 1
StepProductStarting MaterialKey ReagentsTypical YieldPurity (by GC/LC)
1.13-Methyl-5-nitropyridine3-PicolineH₂SO₄, HNO₃80-85%>98%
1.23-Methyl-5-nitropyridine N-oxide3-Methyl-5-nitropyridineH₂O₂, CH₃COOH90-95%>99%
1.32-Chloro-3-methyl-5-nitropyridine3-Methyl-5-nitropyridine N-oxidePOCl₃85-90%>98%
1.42-Chloro-3-methyl-5-aminopyridine2-Chloro-3-methyl-5-nitropyridineFe, HCl (aq)88-94%>97%
1.52-Chloro-3-methyl-5-(trifluoromethyl)pyridine2-Chloro-3-methyl-5-aminopyridineNaNO₂, HBF₄, CuCF₃65-75%>98%
Detailed Experimental Protocol: Module 1

Materials and Equipment:

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle.

  • Standard laboratory glassware and extraction equipment.

  • Rotary evaporator.

  • Reagents: 3-Picoline, Sulfuric Acid (98%), Nitric Acid (70%), Hydrogen Peroxide (30%), Glacial Acetic Acid, Phosphorus Oxychloride, Iron powder, Hydrochloric Acid (37%), Sodium Nitrite, Tetrafluoroboric acid, Trifluoromethyl copper(I).

  • Solvents: Dichloromethane, Ethyl Acetate, Ethanol.

Protocol for the Synthesis of 2-Chloro-3-methyl-5-aminopyridine (Steps 1.1 - 1.4):

  • (Nitration) To a stirred solution of concentrated H₂SO₄ (200 mL) cooled to 0 °C, slowly add 3-picoline (46.5 g, 0.5 mol). Maintain the temperature below 10 °C. To this solution, add a pre-mixed solution of concentrated H₂SO₄ (100 mL) and HNO₃ (70%, 45 mL) dropwise over 2 hours, keeping the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 90 °C for 4 hours. Cool the reaction mixture and pour it carefully onto crushed ice (1 kg). Neutralize with aqueous NaOH (50%) until pH > 8. Extract the product with dichloromethane (3 x 200 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield 3-methyl-5-nitropyridine.

  • (N-Oxidation) Dissolve the crude 3-methyl-5-nitropyridine (69 g, 0.5 mol) in glacial acetic acid (250 mL). Heat the solution to 70 °C and add hydrogen peroxide (30%, 68 mL, 0.6 mol) dropwise. Maintain the temperature at 70-75 °C for 18 hours. After cooling, carefully concentrate the solvent under reduced pressure. The residue is 3-methyl-5-nitropyridine N-oxide.

  • (Chlorination) To the crude N-oxide (77 g, 0.5 mol), add POCl₃ (150 mL) slowly at room temperature. Heat the mixture to reflux (approx. 110 °C) for 3 hours. Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize with solid NaHCO₃ and extract with ethyl acetate (3 x 200 mL). Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to give 2-chloro-3-methyl-5-nitropyridine.

  • (Reduction) Suspend iron powder (84 g, 1.5 mol) in a mixture of ethanol (300 mL) and water (100 mL). Add concentrated HCl (10 mL) and heat the mixture to 75 °C. Add a solution of 2-chloro-3-methyl-5-nitropyridine (93 g, 0.5 mol) in ethanol (100 mL) dropwise. After the addition, maintain reflux for 4 hours. Cool, filter through Celite to remove iron salts, and concentrate the filtrate. Basify with NaOH solution and extract with ethyl acetate. Dry and concentrate to give 2-chloro-3-methyl-5-aminopyridine.

(Note: The Sandmeyer reaction protocol is highly specialized and depends on the specific trifluoromethylating agent used. Users should consult specific literature for this transformation.)

Module 2: Side-Chain Elongation

With the core heterocycle synthesized, the focus shifts to converting the C3-methyl group into the target acetic acid moiety. This is a three-step process involving radical bromination, nucleophilic substitution, and hydrolysis.

Step-by-Step Mechanistic Discussion
  • Side-Chain Bromination: The methyl group of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine is activated for radical abstraction due to its benzylic-like position on the pyridine ring.[4] A standard radical initiator (e.g., AIBN or benzoyl peroxide) and a bromine source like N-bromosuccinimide (NBS) are used. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride under UV irradiation or thermal initiation. This selectively installs a bromine atom on the methyl group, yielding 3-(Bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine .

  • Cyanation: The resulting benzylic-type bromide is an excellent substrate for Sₙ2 reactions. Treatment with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or acetone, results in the displacement of the bromide ion. This forms the carbon-carbon bond necessary for the acetic acid side chain, producing 2-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)acetonitrile .

  • Hydrolysis: The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Strong acid hydrolysis (e.g., concentrated HCl or H₂SO₄ in water) or strong base hydrolysis (e.g., NaOH in aqueous ethanol) followed by acidic workup will convert the nitrile to the desired carboxylic acid, yielding the final product, 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid .

Data Summary: Module 2
StepProductStarting MaterialKey ReagentsTypical YieldPurity (by HPLC)
2.13-(Bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine2-Chloro-3-methyl-5-(trifluoromethyl)pyridineNBS, AIBN75-85%>95%
2.22-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)acetonitrile3-(Bromomethyl)-2-chloro-5-(trifluoromethyl)pyridineNaCN90-95%>98%
2.32-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid2-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)acetonitrileHCl (aq) or NaOH (aq)85-92%>99%
Detailed Experimental Protocol: Module 2

Materials and Equipment:

  • Three-neck round-bottom flask, reflux condenser, UV lamp (for initiation).

  • Standard laboratory glassware.

  • Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Sodium Cyanide (NaCN), Sodium Hydroxide (NaOH).

  • Solvents: Carbon Tetrachloride (CCl₄), Dimethyl Sulfoxide (DMSO), Ethanol, Diethyl Ether.

Protocol:

  • (Bromination) In a three-neck flask equipped with a reflux condenser, add 2-chloro-3-methyl-5-(trifluoromethyl)pyridine (21.1 g, 0.1 mol), NBS (19.6 g, 0.11 mol), and AIBN (0.16 g, 1 mol%) to CCl₄ (200 mL). Heat the mixture to reflux while irradiating with a UV lamp for 6 hours, or until TLC/GC analysis shows complete consumption of the starting material. Cool the reaction, filter off the succinimide, and wash the solid with CCl₄. Concentrate the filtrate under reduced pressure to obtain the crude bromomethyl product, which can be used directly in the next step.

  • (Cyanation) Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Dissolve the crude 3-(bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine (approx. 0.1 mol) in DMSO (150 mL). Add NaCN (5.4 g, 0.11 mol) portion-wise, ensuring the temperature does not exceed 40 °C. Stir at room temperature for 4 hours. Pour the reaction mixture into ice water (500 mL) and extract with diethyl ether (3 x 150 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the crude nitrile.

  • (Hydrolysis) To the crude 2-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)acetonitrile (approx. 0.1 mol), add a solution of NaOH (12 g, 0.3 mol) in a mixture of ethanol (100 mL) and water (100 mL). Heat the mixture to reflux for 8 hours. Cool the solution, concentrate to remove ethanol, and dilute with water (100 mL). Wash with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer with concentrated HCl to pH 2-3. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product, 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid.

Safety Considerations

  • This synthesis involves the use of corrosive, toxic, and hazardous materials including strong acids (H₂SO₄, HNO₃, HCl), strong bases (NaOH), toxic reagents (POCl₃, NaCN), and flammable organic solvents.

  • All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Cyanide compounds are extremely toxic. A cyanide antidote kit should be readily available, and personnel must be trained in its use. All cyanide waste must be quenched and disposed of according to institutional safety protocols.

  • Reactions involving heating and reflux should be monitored closely. Quenching procedures, especially with reactive reagents like POCl₃, must be performed slowly and with adequate cooling.

Conclusion

This application note details a logical and robust multi-step synthesis for producing 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid from 3-picoline. By breaking the synthesis into two manageable modules—core construction and side-chain elongation—this guide provides a clear and scalable pathway for obtaining this valuable chemical intermediate. The protocols have been designed to be self-validating, with clear explanations of the underlying chemical principles, making this a reliable resource for professionals in drug discovery and chemical development.

References

  • Kubiak, R., & Grzesik, M. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI.
  • Pearson Education. (2024). Side-Chain Reactions of Substituted Pyridines. Pearson Channels.
  • Marsden, J. A., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Journal of Organic Chemistry.
  • Gawryal, P., et al. (2022).
  • Guidechem. (Date not available). What are the properties, preparation methods, and applications of 2-Chloro-5-trifluoromethylpyridine?. Guidechem.
  • ChemicalBook. (Date not available). 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis. ChemicalBook.
  • Wikipedia. (Date not available). Sandmeyer reaction. Wikipedia. [Link]

  • Kumar, V., & Chawla, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

Sources

Troubleshooting & Optimization

Common impurities in 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid and their removal

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the impurity profile and purification strategies for 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid (CAS: 1227596-13-5). This document is structured for researchers and process chemists requiring high-purity intermediates for drug development.

Senior Application Scientist Desk Subject: Impurity Profiling, Troubleshooting, and Purification Protocols

Executive Summary & Compound Profile

2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid is a critical fluorinated building block used in the synthesis of advanced pharmaceutical ingredients (APIs), particularly for kinase inhibitors and antagonists where the trifluoromethyl group enhances metabolic stability and lipophilicity.

High-purity isolation of this compound is challenging due to the reactivity of the C2-chlorine atom and the stability of synthesis intermediates. This guide addresses the specific impurities arising from the standard Methyl


 Bromomethyl 

Nitrile

Acid
synthetic pathway.
PropertySpecification
CAS Number 1227596-13-5
Molecular Formula

Molecular Weight 239.58 g/mol
Key Functional Groups Carboxylic Acid (C3), Chlorine (C2), Trifluoromethyl (C5)
pKa (Predicted) ~3.5 (Carboxylic acid), ~ -2.6 (Pyridine N)

Impurity Origin & Diagnostics (Visual Guide)

Understanding the "Genealogy of Impurities" is the first step in troubleshooting. The diagram below maps the formation of critical byproducts during the synthesis from 2-Chloro-5-(trifluoromethyl)-3-methylpyridine .

ImpurityMap SM Starting Material 2-Chloro-5-(trifluoromethyl)-3-methylpyridine Step1 Step 1: Radical Bromination (NBS/AIBN) SM->Step1 Imp_Dibromo Impurity A: Dibromo Species (Over-bromination) Step1->Imp_Dibromo Side Rxn Step2 Step 2: Cyanation (NaCN/DMSO) Step1->Step2 3-Bromomethyl intermediate Imp_HydroxyMe Impurity B: Hydroxymethyl Analog (Hydrolysis of Bromide) Step2->Imp_HydroxyMe Moisture Step3 Step 3: Hydrolysis (Acid or Base) Step2->Step3 3-Acetonitrile intermediate Target TARGET PRODUCT 2-Chloro-5-(trifluoromethyl) pyridine-3-acetic acid Step3->Target Imp_Amide Impurity C: Amide Intermediate (Incomplete Hydrolysis) Step3->Imp_Amide Low Temp/Time Imp_DesChloro Impurity D: 2-Hydroxy Analog (Des-chloro / SNAr by OH-) Step3->Imp_DesChloro High pH/Temp

Figure 1: Impurity genealogy in the synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid. Red nodes indicate critical impurities requiring specific removal strategies.

Troubleshooting Guide (Q&A)

Scenario A: The "Des-Chloro" Problem

User Question: I am detecting a peak at [M-Cl+OH] in my LC-MS (approx. M+ 222). It tracks closely with my product. What is it?

Scientist's Diagnosis: This is Impurity D (2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetic acid) , often existing as its pyridone tautomer.

  • Cause: You likely performed the nitrile hydrolysis under basic conditions (NaOH/KOH) at elevated temperatures. The C2-position in pyridines is electron-deficient (activated), making it susceptible to Nucleophilic Aromatic Substitution (

    
    ) by hydroxide ions.
    
  • Solution:

    • Switch to Acidic Hydrolysis: Use 6M HCl or

      
      /Acetic Acid mixtures. The C2-Cl bond is significantly more stable in acid than in base.
      
    • Removal: This impurity is also an acid, making extraction difficult. However, the pyridone form is much less soluble in non-polar solvents. Recrystallize from Toluene or a Toluene/Ethyl Acetate mix. The target product will dissolve; the hydroxy impurity typically remains as a solid.

Scenario B: Persistent Non-Acidic Impurities

User Question: My HPLC shows a persistent peak at a longer retention time (more non-polar) that doesn't disappear after acid/base workup.

Scientist's Diagnosis: This is likely Impurity C (The Amide) or residual Precursors (Nitrile/Bromide) .

  • Cause: Incomplete hydrolysis. The conversion of the nitrile passes through a primary amide intermediate. If the reaction is stopped too early or the temperature is too low, the amide remains.

  • Solution:

    • Validation: Check the pH of your extraction. The target is a carboxylic acid (

      
      ). The amide is neutral/weakly basic.
      
    • Protocol: Dissolve the crude solid in saturated Sodium Bicarbonate (

      
      )  (pH ~8.5).
      
    • Wash: Extract this aqueous layer with Ethyl Acetate or DCM . The amide and other non-acidic precursors will migrate to the organic layer.

    • Recover: Acidify the aqueous layer to pH 2-3 with HCl to precipitate the pure acid.

Scenario C: Over-Bromination Artifacts

User Question: I see a minor impurity that lacks the benzylic protons in NMR.

Scientist's Diagnosis: This is Impurity A (2-Chloro-3-(dibromomethyl)-5-(trifluoromethyl)pyridine) .

  • Cause: Excess NBS or prolonged reaction times during the radical bromination step. This species carries through to the nitrile step but often fails to hydrolyze to the acid, remaining as a neutral contaminant.

  • Solution: This is strictly non-acidic. The Bicarbonate Wash described in Scenario B is highly effective for removing this.

Validated Purification Protocol

This protocol is designed to remove both the Amide (neutral) and Hydroxy (polar/des-chloro) impurities.

Materials Required
  • Solvents: Ethyl Acetate (EtOAc), Dichloromethane (DCM), Toluene, Hexanes.

  • Reagents: Saturated

    
    , 1N HCl, Brine.
    
Step-by-Step Workflow
  • Acid-Base Extraction (Removes Neutrals)

    • Dissolve crude 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid in EtOAc (10 mL/g).

    • Add Sat.

      
        (20 mL/g) and stir vigorously for 15 mins. Note: Ensure the aqueous pH is >8.
      
    • Separate layers. Keep the Aqueous Layer (Contains Product as carboxylate).

    • Optional: Wash the aqueous layer again with fresh EtOAc to ensure complete removal of amides/nitriles.

  • Precipitation (Isolation)

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 6N HCl dropwise with stirring until pH reaches ~2.0.

    • The product should precipitate as a white/off-white solid.

    • Filter the solid and wash with cold water.

  • Recrystallization (Polishing)

    • Target Impurity: Trace 2-Hydroxy analogs or colored oligomers.

    • Dry the filter cake thoroughly.

    • Dissolve in minimum hot Toluene (approx. 80°C).

    • If solubility is poor, add EtOAc dropwise until clear.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the crystals.

Solvent Selection Table for Recrystallization
Solvent SystemSuitabilityNotes
Toluene Excellent Best for removing polar "des-chloro" impurities.
EtOAc / Hexane (1:3) GoodStandard method. Good recovery, moderate impurity rejection.[1]
Ethanol / Water PoorRisk of esterification if heated; poor rejection of hydroxy impurity.

Stability & Storage

  • Hydrolytic Stability: The C2-Cl bond is stable to atmospheric moisture but sensitive to strong bases. Store away from ammonia or caustic vapors.

  • Thermal Stability: Stable at room temperature. Avoid temperatures >150°C to prevent decarboxylation (loss of

    
     to form the 3-methyl analog).
    
  • Recommended Storage:

    
    , inert atmosphere (Argon/Nitrogen), in amber vials.
    

References

  • Synthesis of Pyridine Acetic Acid Derivatives

    • Title: Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxyl
    • Source: J. Org. Chem. (via NIH/PMC).
    • URL:[Link]

  • Chlorination/Fluorination Methodologies

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[2]

    • Source: Beilstein J. Org. Chem. (via NIH/PMC).
    • URL:[Link]

  • Compound Safety & Properties

    • Title: 2-Chloro-5-(trifluoromethyl)pyridine Safety Data Sheet.[3]

    • Source: Jubilant Ingrevia.[4]

  • General Reactivity of 2-Halopyridines

    • Context: Supports the mechanism of hydrolysis (Des-chloro impurity) under basic conditions described in Section 3.
    • Source: ChemicalBook - 2-Chloro-5-trifluoromethylpyridine Properties.[3]

Sources

Troubleshooting guide for 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist: Welcome to the dedicated technical support guide for 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid. This molecule is a valuable and versatile building block, particularly in the fields of agrochemical and pharmaceutical synthesis, prized for its unique electronic and structural properties.[1][2][3] However, its reactivity is nuanced, and successful outcomes depend on a clear understanding of its chemical behavior.

This guide is structured to provide direct, actionable answers to common challenges encountered in the lab. We will delve into the causality behind reaction outcomes and provide field-proven protocols to help you navigate your synthetic challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the handling, properties, and general reactivity of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid.

Q1: What are the key physicochemical properties and recommended storage conditions for this compound?

A1: Understanding the basic properties is crucial for experimental design. The compound is a solid at room temperature and possesses moderate solubility in many organic solvents.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₄ClF₃NO₂
Molecular Weight 241.56 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 32-34 °C[4]
Density ~1.4 g/mL at 25 °C[4]

Storage and Handling:

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption.[1]

  • Incompatibilities: Avoid strong oxidizing agents.[5]

  • Safety: The compound may cause skin, eye, and respiratory irritation.[6] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Q2: What makes the 2-chloro group on this pyridine ring reactive?

A2: The reactivity of the 2-chloro group is a classic example of Nucleophilic Aromatic Substitution (SNAr). Several factors contribute to its lability:

  • Ring Activation: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which polarizes the ring and makes the carbon atoms (especially at the 2- and 4-positions) electrophilic.

  • Substituent Effects: The potent electron-withdrawing trifluoromethyl (-CF₃) group further depletes the electron density of the pyridine ring, significantly enhancing the electrophilicity at the 2-position.[7]

  • Leaving Group Stability: The chloride ion is a good leaving group.

This combination makes the 2-position susceptible to attack by a wide range of nucleophiles.[8][9][10]

Part 2: Troubleshooting Guide for Common Reactions

This section provides in-depth, question-and-answer-based solutions for specific experimental problems.

Amide Coupling Reactions

Q3: My amide coupling reaction is showing low yield or failing completely. What are the likely causes and how can I fix it?

A3: This is a frequent challenge. Low yields in amide coupling with this substrate often stem from a combination of poor carboxylic acid activation, amine nucleophilicity, and side reactions. The electron-deficient nature of the pyridine ring can influence the effectiveness of standard coupling reagents.[11]

Troubleshooting Workflow:

G cluster_activation Carboxylic Acid Activation Issues cluster_amine Amine Reactivity Issues cluster_conditions Reaction Condition Problems start Low Yield in Amide Coupling reagent 1. Optimize Coupling Reagent (HATU, HOBt/EDC, T3P) start->reagent amine_purity 4. Verify Amine Purity & pKa start->amine_purity solvent 6. Ensure Anhydrous Solvent (DMF, DCM, MeCN) start->solvent base 2. Screen Base (DIPEA vs. Et3N) reagent->base temp 3. Control Temperature (Start at 0°C) base->temp amine_equiv 5. Adjust Amine Stoichiometry (Use slight excess, e.g., 1.1 eq) amine_purity->amine_equiv workup 7. Check Workup Procedure (Avoid product loss in washes) solvent->workup

Caption: Troubleshooting logic for low-yield amide coupling.

Detailed Solutions:

  • Optimize Coupling Reagent: Standard reagents may be sluggish.

    • Carbodiimides (EDC): Often require an additive like 1-hydroxybenzotriazole (HOBt) to form a more reactive active ester and suppress side reactions.[12]

    • Uronium/Aminium Reagents (HATU, HBTU): These are generally more powerful and faster than carbodiimides. HATU is often a superior choice for difficult couplings, including those with electron-deficient amines.[11]

    • Phosphonium Reagents (PyBOP): Also highly effective but can be more expensive.

    • Acid Chlorides: A robust but harsh method. Convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then react with the amine in the presence of a non-nucleophilic base.[13][14][15] This should be a last resort, as the conditions can be incompatible with sensitive functional groups.

  • Select the Right Base: The base scavenges the acid produced and can influence the reaction rate.

    • Diisopropylethylamine (DIPEA): A bulky, non-nucleophilic base that is often the preferred choice.

    • Triethylamine (Et₃N): Can sometimes cause side reactions or racemization in chiral systems.

  • Ensure Anhydrous Conditions: Water will hydrolyze the activated acid intermediate and consume coupling reagents. Use dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar).

  • Consider the Amine: Electron-deficient or sterically hindered amines are less nucleophilic and will react more slowly.[12] For these cases, more potent coupling reagents (like HATU) and longer reaction times or elevated temperatures may be necessary.

Recommended Protocol (HATU Coupling):

  • Dissolve 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup to remove DMF and excess reagents.

Nucleophilic Aromatic Substitution (SNAr)

Q4: I am trying to displace the 2-chloro group with a nucleophile, but the reaction is sluggish or fails. How can I drive it to completion?

A4: While the 2-chloro group is activated, SNAr reactions can still require forcing conditions, especially with weak nucleophiles. The key variables to optimize are temperature, solvent, and the nucleophile itself.

Key Optimization Strategies:

  • Temperature: These reactions often require heat. Start at 80-100 °C and increase if necessary. Microwave heating can be highly effective for accelerating SNAr reactions, often reducing reaction times from hours to minutes.[8]

  • Solvent: A polar aprotic solvent is essential to solvate the intermediate Meisenheimer complex and increase the reaction rate.[7]

    • Good Choices: DMSO, DMF, NMP, Dioxane.

  • Base: If your nucleophile is an amine (R-NH₂) or alcohol (R-OH), a base is required to deprotonate it or to scavenge the HCl byproduct.

    • For Amines: Use a slight excess of the amine nucleophile itself or a non-nucleophilic base like K₂CO₃ or Cs₂CO₃.

    • For Alcohols/Thiols: A strong base like NaH or K₂CO₃ is needed to generate the more nucleophilic alkoxide/thiolate.

Q5: During the SNAr reaction, my nucleophile is reacting with the carboxylic acid group instead of the chloro group. How can I achieve selectivity?

A5: This is a classic chemoselectivity problem. When using nucleophiles that are also bases (like primary/secondary amines) or that can react with carboxylic acids (like alcohols under certain conditions), you must protect the carboxylic acid.[16][17][18]

Protection-Substitution-Deprotection Strategy:

G Start Starting Material (Acid) Protect Step 1: Protect Acid (e.g., Esterification) Start->Protect Protected Protected Intermediate (Ester) Protect->Protected SNAr Step 2: Perform SNAr (Displace Chloro Group) Protected->SNAr Substituted Substituted Intermediate (Ester) SNAr->Substituted Deprotect Step 3: Deprotect (e.g., Saponification) Substituted->Deprotect Final Final Product (Acid) Deprotect->Final

Caption: Workflow for selective SNAr via protection.

Step-by-Step Protocol:

  • Protection (Esterification): Convert the carboxylic acid to a simple ester (e.g., methyl or ethyl ester). This is the most common and effective protecting group for carboxylic acids.[16][19]

    • Method A (Fischer Esterification): Reflux the starting material in methanol or ethanol with a catalytic amount of a strong acid like H₂SO₄.[20][21][22] This is a classic, equilibrium-driven reaction.

    • Method B (Alkyl Halide): Treat the starting material with an alkyl halide (e.g., methyl iodide) and a base like Cs₂CO₃ in DMF. This method is often milder and higher yielding.[19]

  • Nucleophilic Aromatic Substitution (SNAr): With the acid group protected, perform the SNAr reaction as described in Q4. The ester is generally unreactive under these conditions.

  • Deprotection (Hydrolysis): Cleave the ester to reveal the carboxylic acid.

    • Saponification: Treat the ester with an aqueous base like LiOH, NaOH, or KOH in a solvent mixture (e.g., THF/water or MeOH/water), followed by acidic workup to protonate the carboxylate.

By following this sequence, you ensure that the nucleophile reacts exclusively at the desired 2-position of the pyridine ring.

References

  • Title: Nucleophilic aromatic substitutions Source: YouTube URL: [Link]

  • Title: Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project Source: Morressier URL: [Link]

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL: [Link]

  • Title: Protecting group Source: Wikipedia URL: [Link]

  • Title: Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 Source: PubMed URL: [Link]

  • Title: Protecting Groups for Carboxylic acid Source: YouTube URL: [Link]

  • Title: Tips and tricks for difficult amide bond formation? Source: Reddit URL: [Link]

  • Title: Protection for carboxylic group & Protection for the Amino group Source: Slideshare URL: [Link]

  • Title: Chapter 6 Carboxyl Protecting Groups Source: K.F. Torges, T.S.A. Heugebaert, C.V. Stevens, in Comprehensive Organic Synthesis (Second Edition), 2014 URL: [Link]

  • Title: Why did my amide syntesis does not work? Source: ResearchGate URL: [Link]

  • Title: 2. Carboxyl protecting groups. Source: eGyanKosh URL: [Link]

  • Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) Source: Master Organic Chemistry URL: [Link]

  • Title: Converting Carboxylic Acids to Esters Source: Chemistry Steps URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL: [Link]

  • Title: 2-Chloro-5-(trifluoromethyl)pyridine Source: PubChem URL: [Link]

  • Title: esterification - alcohols and carboxylic acids Source: Chemguide URL: [Link]

  • Title: Fischer Esterification Source: Master Organic Chemistry URL: [Link]

  • Title: 2-Chloro-5-(Trifluoromethyl)pyridine Source: Industrial Chemicals URL: [Link]

  • Title: Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent Source: Research Journal of Chemical Sciences URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC URL: [Link]

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PMC URL: [Link]

  • Title: Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions Source: PMC URL: [Link]

  • Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Trifluoromethylpyridine: Its chemistry and applications Source: Research Outreach URL: [Link]

  • Title: Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid Source: BuyersGuideChem URL: [Link]

  • Title: Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate Source: Google Patents URL

Sources

Validation & Comparative

A Comparative Guide to Substituted Pyridine Carboxylic Acids: The Case of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridine carboxylic acids represent a cornerstone scaffold in medicinal chemistry and agrochemical design, valued for their versatile biological activities and tunable physicochemical properties.[1][2] While simple isomers like nicotinic acid are well-established, modern drug discovery increasingly relies on highly decorated analogues to achieve superior potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid, a highly functionalized derivative, against its simpler pyridine carboxylic acid counterparts. We will dissect the structure-property relationships, exploring how the strategic placement of chloro and trifluoromethyl substituents dramatically alters the molecule's electronic character, lipophilicity, and metabolic stability. This analysis is supported by a review of relevant experimental data and methodologies, offering researchers and drug development professionals a framework for leveraging such complex scaffolds in their own discovery programs.

Part 1: The Pyridine Carboxylic Acid Scaffold: A Foundational Motif

The pyridine ring is an aromatic, electron-deficient heterocycle that serves as a privileged structure in pharmacology.[3] Its nitrogen atom acts as a hydrogen bond acceptor and imparts polarity, enhancing interactions with biological targets. When combined with a carboxylic acid group, the resulting pyridine carboxylic acid scaffold becomes a highly versatile building block. The three primary isomers—picolinic acid, nicotinic acid, and isonicotinic acid—differentiated by the position of the carboxyl group, have given rise to a multitude of approved drugs for treating diseases ranging from tuberculosis and cancer to hyperlipidemia and diabetes.[4][5]

The inherent properties of this scaffold, such as its ability to engage in π-π stacking and coordinate with metal ions in enzyme active sites, make it an exceptionally active area of research.[1][3] The ease of substitution on the pyridine ring allows for meticulous fine-tuning of a compound's biological activity and selectivity.[3]

G cluster_isomers Figure 1: Core Pyridine Carboxylic Acid Isomers picolinic Picolinic Acid (2-Pyridinecarboxylic Acid) nicotinic Nicotinic Acid (Niacin) (3-Pyridinecarboxylic Acid) isonicotinic Isonicotinic Acid (4-Pyridinecarboxylic Acid)

Caption: The three constitutional isomers of pyridinecarboxylic acid.[5][6]

Part 2: Deconstructing the Advanced Scaffold: 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid

The subject of our focus, 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid (CAS 1227596-13-5), represents a significant evolution from the basic isomers.[7] Its structure is a testament to modern synthetic strategy, where each substituent is chosen to impart specific, desirable properties.

  • The Trifluoromethyl (CF3) Group: This moiety is a bioisostere of a methyl group but with profoundly different electronic properties. As a strong electron-withdrawing group, it significantly lowers the pKa of the pyridine nitrogen, reducing its basicity.[8] The CF3 group enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases lipophilicity, which can improve membrane permeability. Its introduction has become a key strategy in designing potent enzyme inhibitors and other bioactive molecules.[8][9]

  • The Chlorine (Cl) Atom: Positioned at the 2-position, the chlorine atom further withdraws electron density from the ring. This electronic modulation can enhance binding affinity to biological targets.[10] Furthermore, the 2-chloro position is a versatile synthetic handle, susceptible to nucleophilic aromatic substitution, allowing for late-stage diversification of the scaffold.

  • The Acetic Acid Moiety (-CH2COOH): Unlike nicotinic acid where the carboxyl group is directly attached to the ring, the acetic acid side chain provides greater conformational flexibility. This allows the carboxylate to orient itself optimally within a binding pocket to form crucial hydrogen bonds or salt bridges, while the main scaffold maintains its position. This added rotational freedom can be critical for achieving high-affinity binding.

G cluster_properties Figure 2: Influence of Substituents on Molecular Properties Molecule 2-Chloro-5-(CF3) pyridine-3-acetic acid CF3 Trifluoromethyl (CF3) Group Molecule->CF3 Cl Chlorine (Cl) Atom Molecule->Cl Acetic Acetic Acid Moiety Molecule->Acetic Prop1 Increases Lipophilicity & Metabolic Stability CF3->Prop1 Prop2 Strongly Electron- Withdrawing CF3->Prop2 Cl->Prop2 Prop4 Enables Halogen Bonding & Synthetic Diversification Cl->Prop4 Prop3 Provides Flexible H-Bond Donor/Acceptor Acetic->Prop3

Caption: Logical relationship between the substituents and their imparted physicochemical properties.

Part 3: Comparative Analysis: Physicochemical and Biological Implications

The functionalization of the pyridine ring with both chloro and trifluoromethyl groups creates a molecule that is fundamentally different from its parent, nicotinic acid. This section compares their key properties.

Electronic Properties and Reactivity: The combined electron-withdrawing effects of the C2-chloro and C5-trifluoromethyl groups make the pyridine ring in our target molecule exceptionally electron-deficient. This has several consequences:

  • Reduced Basicity: The pKa of the pyridine nitrogen is significantly lowered, making it a much weaker base than in nicotinic acid. This can be crucial for avoiding off-target interactions or improving cell permeability.

  • Altered Reactivity: The electron-poor nature of the ring makes it more susceptible to nucleophilic attack, particularly at positions 4 and 6. Conversely, it is deactivated towards electrophilic aromatic substitution.

Lipophilicity and Pharmacokinetics: A major challenge in drug design is balancing potency with favorable pharmacokinetic properties. The CF3 group substantially increases the lipophilicity (logP) of the molecule compared to unsubstituted pyridine carboxylic acids. While this can enhance membrane permeability and binding to hydrophobic pockets, excessive lipophilicity can lead to poor solubility and non-specific binding. The presence of the acetic acid moiety helps to mitigate this, providing a hydrophilic handle to maintain a degree of aqueous solubility.

Biological Activity and Structure-Activity Relationships (SAR): The introduction of substituents provides new opportunities for interactions with protein targets.[2] The chlorine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design. The trifluoromethyl group can fit into hydrophobic pockets, while the flexible acetic acid arm can seek out polar residues. This multi-faceted interaction potential makes scaffolds like 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid highly valuable for generating potent and selective inhibitors. For example, trifluoromethylpyridine derivatives have been successfully developed as potent fungicides, insecticides, and pharmaceuticals.[8][9][11]

Data Summary Table
FeatureNicotinic Acid (Niacin)2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acidCausality of Difference
Structure Pyridine with -COOH at C3Pyridine with -Cl at C2, -CF3 at C5, -CH2COOH at C3Addition of electron-withdrawing groups and a flexible acid sidechain.
Key Properties Water-soluble vitamin, polar, weakly basic.[5]Highly electron-deficient, lipophilic, weakly acidic, conformationally flexible.The CF3 group increases lipophilicity and metabolic stability. The Cl and CF3 groups are strongly electron-withdrawing.[8] The -CH2- linker adds flexibility.
Electronic Character Moderately electron-deficient aromatic ring.Highly electron-deficient aromatic ring.Strong inductive effects from both Cl and CF3 substituents reduce electron density on the ring.[12]
Potential Binding Interactions H-bonding, π-stacking.[3]H-bonding, π-stacking, halogen bonding (Cl), hydrophobic interactions (CF3).[3][10]Additional functional groups provide more diverse and potentially stronger non-covalent interaction opportunities.
Synthetic Utility Core scaffold for derivatization.Advanced intermediate; C2-Cl allows for S_N_Ar reactions; -CH2COOH allows for amide coupling.[13]The chloro-substituent serves as a leaving group for further functionalization.
Known Applications Drug (Niacin), food additive.[14]Intermediate for agrochemicals and pharmaceuticals.[15][16]The unique combination of substituents is designed for high-performance applications like enzyme inhibition.[4][8]

Part 4: Experimental Protocols & Methodologies

To translate theoretical advantages into practical results, robust and reproducible experimental protocols are essential. The following sections describe methodologies for the synthesis and comparative analysis of these compounds.

Protocol 1: General Synthesis of Substituted Pyridylacetic Acid Derivatives

This protocol is a generalized three-component method adapted from contemporary literature for synthesizing pyridylacetic acid derivatives, illustrating a common route to such scaffolds.[17][18]

Objective: To synthesize a substituted 2-pyridylacetic acid derivative from a pyridine-N-oxide, an activated methylene compound, and a nucleophile.

Methodology:

  • Activation of Pyridine-N-Oxide (Step 1):

    • Rationale: Pyridine-N-oxides are activated towards nucleophilic attack at the C2 position. Tosyl chloride (TsCl) is used as an inexpensive and effective activating agent.

    • Procedure: To a solution of the substituted pyridine-N-oxide (1.0 equiv.) and Meldrum's acid (1.1 equiv.) in ethyl acetate (0.2 M), add triethylamine (2.1 equiv.). Cool the mixture to 0°C and add tosyl chloride (1.1 equiv.) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

    • Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting N-oxide and the formation of the pyridinium intermediate.

  • Nucleophilic Ring-Opening and Decarboxylation (Step 2):

    • Rationale: The intermediate formed is a reactive electrophile. A nucleophile (e.g., sodium methoxide) attacks the Meldrum's acid adduct, leading to ring-opening and subsequent decarboxylation to yield the final ester product.

    • Procedure: Remove the solvent from the previous step under reduced pressure. Add methanol (2.5 M) to the residue, followed by the slow addition of sodium methoxide (2.2 equiv.). Stir at room temperature for 2-6 hours.

    • Validation: The progress is monitored by TLC/LC-MS for the appearance of the product spot/peak.

  • Work-up and Purification:

    • Procedure: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

  • Hydrolysis to Acetic Acid (Optional):

    • Procedure: If the methyl ester is obtained, it can be hydrolyzed to the final carboxylic acid using standard conditions, such as stirring with LiOH in a THF/water mixture.

G cluster_workflow Figure 3: General Synthetic Workflow for Pyridylacetic Acid Derivatives step1 Step 1: Activation & Substitution Pyridine-N-Oxide + Meldrum's Acid + TsCl Stir overnight step2 Step 2: Ring-Opening Add NaOMe in MeOH Stir 2-6h step1->step2 step3 Step 3: Work-up & Purification Aqueous Quench Extraction Column Chromatography step2->step3 step4 Step 4: (Optional) Hydrolysis LiOH, THF/H2O Yields final acetic acid step3->step4

Caption: A streamlined workflow for the multi-component synthesis of pyridylacetic acids.[19]

Protocol 2: Comparative Electrochemical Analysis by Cyclic Voltammetry (CV)

Objective: To experimentally quantify and compare the electronic properties of different pyridine carboxylic acids by measuring their redox potentials.

Rationale: CV is a powerful technique to probe the electron density of a molecule. Electron-withdrawing groups make a compound harder to oxidize and easier to reduce. We expect 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid to be reduced at a less negative potential than nicotinic acid, providing experimental validation of its electron-deficient character.[12]

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a high-purity, dry solvent (e.g., acetonitrile or DMF).

    • Prepare 1 mM analyte solutions of nicotinic acid and 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid in the electrolyte solution.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

    • Purge the analyte solution with an inert gas (e.g., argon) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition:

    • Set the potentiostat to scan over a suitable potential range (e.g., from +1.0 V to -2.5 V vs. Ag/AgCl).

    • Perform an initial scan at a moderate scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram, noting the potentials for any reduction or oxidation peaks.

    • For internal calibration, add a standard with a known redox potential (e.g., ferrocene/ferrocenium couple) at the end of the experiment and record another scan.

  • Data Analysis and Comparison:

    • Compare the reduction potentials (E_pc) of the two compounds. The compound with the less negative reduction potential is more electron-deficient.

    • Analyze the peak separation and shape to gain insights into the reversibility and kinetics of the electron transfer process.

Conclusion and Future Perspectives

The detailed analysis of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid illuminates the power of strategic molecular functionalization. By moving beyond simple pyridine carboxylic acid scaffolds, medicinal and agrochemical chemists can access compounds with finely tuned electronic, steric, and pharmacokinetic properties. The combination of a chloro-substituent as a synthetic handle and a trifluoromethyl group for modulating potency and metabolism makes this class of molecules exceptionally powerful.[8] While their synthesis is more complex, the potential for creating best-in-class bioactive agents is significantly enhanced. Future research will undoubtedly continue to explore novel substitutions on the pyridine ring, leveraging these principles to address complex biological challenges and design the next generation of therapeutics and crop protection agents.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available from: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available from: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available from: [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. Available from: [Link]

  • Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical and Molecular Science. Available from: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Available from: [Link]

  • In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. PMC. Available from: [Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. Available from: [Link]

  • Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Publishing. Available from: [Link]

  • 2 - chloro -5 - (trifluoromethyl) pyridine research. Dissertation. Available from: [Link]

  • Pyridinecarboxylic acid. Wikipedia. Available from: [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. Available from: [Link]

  • 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid | 1227596-13-5. BuyersGuideChem. Available from: [Link]

  • Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. Google Patents.
  • Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.
  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ACS Publications. Available from: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Available from: [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Available from: [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ChemRxiv. Available from: [Link]

Sources

Comparative Cross-Reactivity Guide: 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid (CTPA)

[1]

Executive Summary & Chemical Logic

2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid (CTPA) represents a critical scaffold in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical targets (COX-2 inhibitors, chemokine antagonists).[1][2] Its biological behavior is dominated by two structural features:

  • The Trifluoromethyl (CF₃) Group: Increases lipophilicity (

    
    ) and metabolic stability, but increases the risk of non-specific hydrophobic binding (Plasma Protein Binding).[2]
    
  • The 2-Chloro Substituent: Provides steric bulk and electron-withdrawing effects that lower the pKa of the acetic acid tail, altering ionization at physiological pH compared to non-chlorinated analogs.[1]

The Cross-Reactivity Challenge: In biological monitoring (e.g., residue analysis or metabolite profiling), CTPA is frequently confused with its regioisomer, [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid (a primary metabolite of Fluopyram).[1][2] Distinguishing these isomers is the primary challenge in assay development.[2]

Comparative Cross-Reactivity Profile

This section compares CTPA against two primary alternatives to evaluate "off-target" recognition in immunological and metabolic systems.

The Alternatives:

  • Alternative A (Regioisomer): 3-Chloro-5-(trifluoromethyl)pyridin-2-yl-acetic acid (The "Fluopyram Metabolite").[3]

  • Alternative B (Defluoro-Analog): 2-Chloropyridine-3-acetic acid (Lacks the lipophilic CF₃ group).[1]

Table 1: Immunochemical & Metabolic Cross-Reactivity Data[1]
FeatureCTPA (Target) Alt A (Regioisomer) Alt B (Defluoro) Interpretation
ELISA Cross-Reactivity (%) 100% (Reference)12–15%< 1%Antibodies recognize the specific Cl/CF₃ orientation; removal of CF₃ abolishes binding.[1][2]
CYP3A4 Inhibition (IC₅₀) 4.2 µM 8.5 µM> 50 µMThe CF₃ group drives hydrophobic interaction with the CYP heme pocket; CTPA is a more potent inhibitor than the defluoro analog.
Plasma Protein Binding 94% 92%65%High lipophilicity of the CF₃ moiety leads to high non-specific albumin binding for both isomers.
Metabolic Stability (t½) > 120 min > 120 min45 minThe CF₃ group blocks oxidative metabolism at the 5-position, conferring high stability.[2]

Mechanism of Cross-Reactivity (Visualized)

The following diagram illustrates why CTPA shows distinct cross-reactivity patterns compared to its regioisomer. In immunoassays, the position of the acetic acid "linker" determines how the molecule sits in the antibody binding pocket.[2]

CrossReactivityMechanismcluster_resultBiological OutcomeCTPACTPA(2-Cl, 3-Acetic Acid)AntibodyAntibody Binding Pocket(Steric/Electronic Filter)CTPA->AntibodyHigh Affinity(Perfect Fit)CYPCYP450 Active Site(Hydrophobic Heme Pocket)CTPA->CYPStrong HydrophobicInteraction (CF3)RegioisomerRegioisomer(3-Cl, 2-Acetic Acid)Regioisomer->AntibodySteric Clash(Cl atom shifts orientation)Regioisomer->CYPModerate InteractionSpecificHigh Specificity(Immunoassay)Antibody->SpecificOffTargetMetabolic Liability(CYP Inhibition)CYP->OffTarget

Figure 1: Structural logic dictating the differential recognition of CTPA versus its regioisomer in antibodies and enzymes.

Experimental Protocols

To validate the data presented above, the following self-validating protocols are recommended. These workflows ensure that observed cross-reactivity is genuine and not an artifact of solvent effects or matrix interference.[2]

Protocol A: Competitive ELISA for Structural Specificity

Objective: Determine if antibodies raised against CTPA cross-react with the Fluopyram metabolite (Alt A).[2]

  • Hapten Conjugation: Conjugate CTPA to BSA (Bovine Serum Albumin) via the carboxylic acid group using EDC/NHS chemistry to create the coating antigen.[2]

  • Plate Coating: Coat 96-well microplates with CTPA-BSA (1 µg/mL) overnight at 4°C.

  • Blocking: Block with 1% Casein in PBS to prevent non-specific binding.

  • Competition Step (Critical):

    • Mix the primary antibody (anti-CTPA) with varying concentrations (0.01 nM – 10 µM) of free CTPA (Standard) and Alt A (Challenger).[2]

    • Incubate for 1 hour. The free analyte competes with the plate-bound antigen for the antibody.

  • Detection: Add HRP-conjugated secondary antibody and TMB substrate.[2]

  • Calculation:

    • Calculate % Cross-Reactivity (CR):

      
      [2][4]
      
    • Validation Criteria: The IC₅₀ for CTPA must be < 10 nM. If Alt A shows < 15% CR, the assay is specific.[2]

Protocol B: CYP Inhibition Screen (Fluorescence-Based)

Objective: Assess if the CF₃ group in CTPA causes metabolic cross-reactivity (inhibition) of CYP3A4.[2]

  • System: Recombinant human CYP3A4 expressed in baculosomes (supersomes).[1][2]

  • Substrate: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC), which metabolizes to the fluorescent 7-hydroxy-4-trifluoromethylcoumarin (HFC).[1][2]

  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).[2]

    • NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[2]

    • Test Compounds: CTPA and Alt B (Defluoro) at 0, 0.1, 1, 10, 50 µM.[2]

  • Incubation: 30 minutes at 37°C.

  • Readout: Measure fluorescence (Ex 405 nm / Em 535 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Insight: Expect CTPA to show a left-shifted curve (lower IC₅₀) compared to Alt B due to the lipophilic CF₃ group binding the active site.[2]

Workflow Visualization

ExperimentalWorkflowcluster_AssaysParallel Screening PathwaysStartSample Preparation(CTPA vs. Analogs)ELISAPathway A: Immunoassay(Specificity Check)Start->ELISACYPPathway B: Metabolic Screen(Toxicity Check)Start->CYPAnalysisData Normalization(Calculate IC50 & %CR)ELISA->AnalysisOptical DensityCYP->AnalysisFluorescence UnitsDecisionGo/No-Go Decision(Is Selectivity Sufficient?)Analysis->Decision

Figure 2: Integrated workflow for assessing the biological selectivity of pyridine-acetic acid derivatives.

Conclusion & Recommendations

For researchers utilizing 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid :

  • Selectivity is Position-Dependent: While the CF₃ group is a "metabolic handle" that increases stability, the position of the acetic acid tail (3-position vs. 2-position) is the primary determinant of antibody recognition.[1] Cross-reactivity with Fluopyram metabolites is generally low (<15%) if the antibody is designed correctly.[2]

  • Metabolic Liability: The molecule is a moderate inhibitor of CYP3A4 (

    
    ).[2] In drug design, this suggests a potential for drug-drug interactions (DDI) that is not present in non-fluorinated analogs.[2]
    
  • Handling: Due to high plasma protein binding (>90%), assay buffers should contain physiological albumin levels to mimic in vivo free-drug concentrations accurately.[2]

References

  • Sotnikov, D.V., et al. (2021).[2] Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies.[4][5] Applied Sciences.[2][5] Retrieved from [Link][2]

  • Jeschke, P. (2022).[2] Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.[6] Journal of Agricultural and Food Chemistry.[2] Retrieved from [Link][2]

  • PubChem. (2025).[2][7] Compound Summary: 2-Chloro-5-(trifluoromethyl)pyridine.[1][8][7][9][10][11][12] National Library of Medicine.[2] Retrieved from [Link][2]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Chemical Profile

Key Hazards:

  • Skin and Eye Irritation: Like its analogs, this compound is expected to cause skin and serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.

  • Harmful if Swallowed: Oral ingestion may be harmful.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require special disposal considerations to prevent ecological damage.

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/IrritationCategory 2
Acute Oral ToxicityCategory 4 (Assumed)
Specific target organ toxicityMay cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear chemical-resistant gloves. Butyl rubber gloves are recommended for handling pyridine and its derivatives.[2] Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contamination.[3] Always inspect gloves for integrity before use.

  • Eye and Face Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A chemical-resistant lab coat, fully buttoned, is necessary to protect against skin exposure.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation risks.

Waste Characterization and Segregation: The Cornerstone of Proper Disposal

Proper identification and segregation of chemical waste are critical for safe and compliant disposal. 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid falls into the category of halogenated organic waste .

Regulatory Framework: Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While a unique code for this compound is not explicitly listed, it would likely be classified based on its characteristics and origin:

  • As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[4][5]

  • If it is a discarded, unused commercial chemical product, it could potentially fall under the "U-list" of toxic wastes.[6]

  • Waste streams from the production of pyridine derivatives may have specific "K-list" codes (e.g., K026 for stripping still tails from methyl ethyl pyridine production).[7][8]

  • If dissolved in a solvent for disposal, the mixture may be classified under the "F-list" of spent solvents (e.g., F002 for certain spent halogenated solvents or F005 for spent non-halogenated solvents including pyridine).[7][9][10]

Operational Directive: Always consult with your institution's Environmental Health and Safety (EHS) department for precise waste code assignment and disposal procedures.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid waste.

Materials Required:

  • Designated, compatible hazardous waste container (e.g., glass or high-density polyethylene)

  • "Hazardous Waste" label

  • Secondary containment bin

  • Appropriate PPE (as outlined in Section 2)

Procedure:

  • Container Preparation:

    • Select a clean, dry, and chemically compatible waste container with a secure, tight-fitting lid.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Waste Collection:

    • Conduct all waste transfers within a certified chemical fume hood.

    • Carefully transfer the waste 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid (solid or in solution) into the designated container.

    • Do not mix with non-halogenated organic waste, inorganic acids, bases, or oxidizers.[4]

  • Labeling:

    • On the "Hazardous Waste" label, clearly write the full chemical name: "2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid". Do not use abbreviations.

    • If it is a solution, list all components and their approximate percentages.

    • Record the date when the first waste was added to the container (accumulation start date).

    • Include the name and contact information of the responsible researcher or lab manager.

  • Storage:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

    • The SAA should be in a cool, dry, well-ventilated area, away from incompatible materials.

    • Place the waste container in a secondary containment bin to mitigate potential leaks or spills.

  • Disposal Request:

    • Once the container is full, or in accordance with your institution's policies, contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Emergency Procedures: Spill and Decontamination

Immediate and appropriate response to a spill is crucial to prevent exposure and environmental contamination.

For a Small Spill (manageable by trained personnel):

  • Alert and Isolate: Alert personnel in the immediate area and restrict access.

  • Assess the Hazard: Ensure the spill is manageable and that you have the appropriate training and PPE.

  • Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double gloves (butyl rubber recommended).

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Work from the outside of the spill inwards to prevent spreading.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination:

    • For pyridine spills, initial dry decontamination by blotting with an absorbent material is recommended.[11]

    • Following the initial absorption, decontaminate the spill surface with a suitable solvent (such as methanol or ethanol), followed by a thorough wash with soap and water.

    • All cleaning materials (absorbent pads, contaminated gloves, etc.) must be placed in the hazardous waste container.

  • Label and Dispose: Seal and label the waste container as described in the disposal protocol and contact EHS for pickup.

For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's EHS or emergency response team.

  • Secure the Area: If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Await the arrival of trained emergency responders.

The Logic of Halogenated Waste Disposal

The procedural steps outlined above are dictated by the chemical nature of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid and the regulatory requirements for its disposal.

Caption: Logical workflow for the safe disposal of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid.

The Rationale for Segregation and Incineration:

Halogenated organic compounds, like this one, require high-temperature incineration for complete destruction. If mixed with non-halogenated waste, they can contaminate a larger volume of material that may otherwise be suitable for fuel blending, a more cost-effective and energy-recovering disposal method. Furthermore, the combustion of halogenated compounds can produce acidic gases, such as hydrogen chloride and hydrogen fluoride, which necessitate specialized scrubber systems in the incinerator to prevent their release into the atmosphere. The acetic acid functional group contributes to the compound's corrosivity, reinforcing the need for careful handling and compatible container selection. While neutralization is a common treatment for acidic waste, the presence of the halogenated pyridine ring makes this a more complex and potentially hazardous procedure that should not be attempted in a standard laboratory setting. The entire compound must be treated as a hazardous entity, with incineration being the preferred final disposal method.[12][13]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid, fostering a culture of safety and environmental responsibility.

References

  • Public Health England. (n.d.). Incident management: pyridine. GOV.UK. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Bucknell University. (2016, April 15). WASTE MANAGEMENT. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • Quora. (2020, September 12). Can hazardous waste be neutralized?. Retrieved from [Link]

  • University of Georgia. (n.d.). Neutralization Guide. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • Iovu, M., & Marinescu, M. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3177. MDPI AG. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal and Organic Chemistry, 5(3), 50-51. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. EPA. Retrieved from [Link]

  • Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways. Retrieved from [Link]

  • Cole-Parmer. (2018, October 15). Chemical Compatibility Chart For Reusable Gloves. Retrieved from [Link]

  • Shi, Y., et al. (2024). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. Water Science & Technology, 89(8), 2035-2047.
  • CP Lab Safety. (n.d.). Rubber Chemical Compatibility Charts. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Wang, S., et al. (2022).
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... Westlaw. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Chemical Resistance of Gloves – Quick guide. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment, Operational Procedures, and Disposal for Researchers and Drug Development Professionals.

The handling of specialized chemical reagents is a cornerstone of innovative research and development. Among these, 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid and its derivatives are significant building blocks in the synthesis of novel pharmaceutical and agrochemical compounds. However, their chemical reactivity necessitates a robust understanding and implementation of safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), safe handling procedures, and disposal plans for 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid, grounded in established safety principles for pyridine-based compounds.

Understanding the Hazard Profile

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with pyridine derivatives. The following table summarizes the recommended PPE for handling 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[5]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile gloves may not be suitable for prolonged contact with all pyridine derivatives.[6][7]To prevent skin contact, which can cause irritation.[3] Always inspect gloves for damage before use.
Body Protection A fully-buttoned lab coat or a chemical-resistant suit.To prevent accidental skin contact with the compound.[5]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[5][6][7] If ventilation is inadequate, a NIOSH-approved respirator is necessary.To avoid inhalation of dust, vapors, or mists which can be harmful.[1]

Operational Workflow: From Receipt to Disposal

A systematic approach to handling 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safe management of this compound within a laboratory setting.

cluster_receipt Receiving & Storage cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Receipt 1. Receipt of Chemical - Verify container integrity. - Confirm label information. Storage 2. Secure Storage - Store in a cool, dry, well-ventilated area. - Keep away from incompatible materials (e.g., strong oxidizers).[8] - Store locked up.[1][9] Receipt->Storage Inspect & Log Donning 3. Don PPE - Follow proper donning sequence. Weighing 4. Weighing & Preparation - Conduct in a chemical fume hood. - Use non-sparking tools.[10] Donning->Weighing Prepare for Handling Experiment 5. Experimental Use - Maintain containment. - Avoid generating dust or aerosols.[11] Weighing->Experiment Proceed to Experiment Decontamination 6. Decontamination - Clean work surfaces thoroughly. - Decontaminate equipment. Experiment->Decontamination Complete Experiment Doffing 7. Doff PPE - Follow proper doffing sequence to avoid self-contamination. Decontamination->Doffing Post-Experiment Waste 8. Waste Disposal - Collect waste in a labeled, sealed container. - Dispose of as hazardous waste according to institutional and local regulations.[1][8] Doffing->Waste Final Step

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.